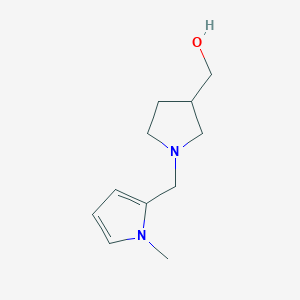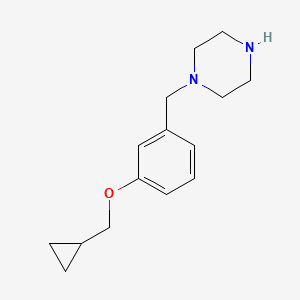
1-(3-Cyclopropylmethoxybenzyl)-piperazine
Vue d'ensemble
Description
1-(3-Cyclopropylmethoxybenzyl)-piperazine is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cardiotropic Activity
A series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and assessed for their cardiotropic activity. Among them, 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride demonstrated significant antiarrhythmic effects in aconitine and CaCl2 arrhythmia models, indicating a potential application in cardiovascular disorders (Mokrov et al., 2019).
Piperazine Designer Drugs and Cardiotoxicity
A study on the cardiotoxicity of piperazine designer drugs, including 1-benzylpiperazine and others, in the H9c2 rat cardiac cell line revealed that these compounds induced cytotoxicity through mitochondrial impairment. This finding underscores the importance of understanding the cellular effects of piperazine derivatives, which could inform their safe use and potential therapeutic applications (Arbo et al., 2014).
Hepatotoxicity and Metabolic Pathways
Piperazine designer drugs, including 1-benzylpiperazine and others, have been studied for their hepatotoxic effects. The research highlighted up-regulation of key enzymes involved in cholesterol and lipid biosynthesis, suggesting that these compounds could affect metabolic pathways related to liver function. This insight could be crucial for understanding the metabolic impacts of piperazine derivatives and guiding their development for therapeutic uses (Arbo et al., 2016).
Antioxidant Properties
1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine was synthesized and evaluated for its antioxidant properties in base fuel, demonstrating excellent thermal stability and comparable antioxidant activity to commercial antioxidants. This suggests potential applications for piperazine derivatives as antioxidants in various industrial and therapeutic contexts (Desai et al., 2002).
Cardioprotection by Trimetazidine
Trimetazidine, a compound structurally related to piperazine derivatives, was shown to attenuate myocardial reperfusion injury when administered before reperfusion, potentially through activation of p38 mitogen-activated protein kinase and Akt signaling. This study highlights the cardioprotective potential of trimetazidine and, by extension, the therapeutic possibilities for piperazine derivatives in the treatment of cardiac conditions (Khan et al., 2010).
Propriétés
IUPAC Name |
1-[[3-(cyclopropylmethoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-14(11-17-8-6-16-7-9-17)10-15(3-1)18-12-13-4-5-13/h1-3,10,13,16H,4-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUTKSTGFXWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)
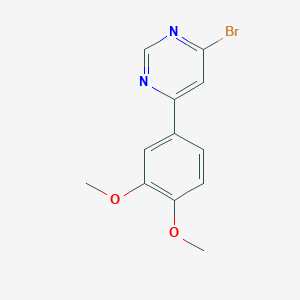
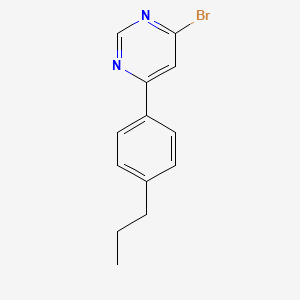
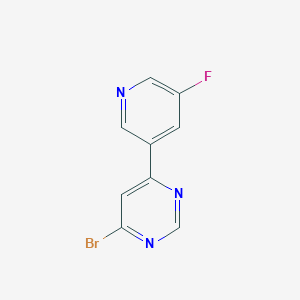
![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)

